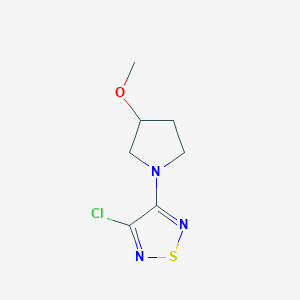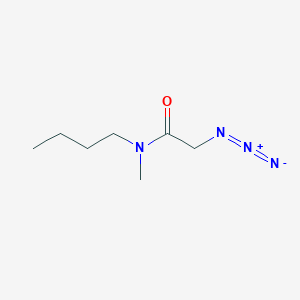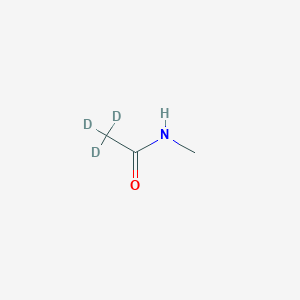
4-Chloro-6-(4,4-difluoropiperidin-1-yl)-2-methylpyrimidine
Overview
Description
Synthesis Analysis
The synthesis of this compound involves a reaction with N-ethyl-N,N-diisopropylamine in water at 115℃ for 16 hours. The starting materials include 4,6-dichloropyrimidine (0.89 g, 6.0 mmol), DIPEA (1.55 g, 12 mmol), and 4,4-difluoropiperidine hydrochloride (942 mg, 6.0 mmol). After cooling to room temperature, the precipitate is collected by filtration, washed with water, and dried in a vacuum to afford the title compound (1.25 g, 88%) as a white solid .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Chloro-6-(4,4-difluoropiperidin-1-yl)-2-methylpyrimidine” are not fully detailed in the available resources. It is known that the compound is a white solid , and its molecular weight is 233.64 g/mol.Scientific Research Applications
-
Chemical Synthesis
-
KRAS G12C Inhibitors
-
KIF18A Inhibitors
-
Pharmaceutical Formulations
-
Design of Privileged Structures in Medicinal Chemistry
- Pyrimidine moieties, such as “4-Chloro-6-(4,4-difluoropiperidin-1-yl)-2-methylpyrimidine”, exhibiting a wide range of pharmacological activities have been employed in the design of privileged structures in medicinal chemistry . They can be used to prepare libraries of novel heterocyclic compounds with potential biological activities .
Safety And Hazards
The safety and hazards associated with “4-Chloro-6-(4,4-difluoropiperidin-1-yl)-2-methylpyrimidine” are not fully detailed in the available resources. General safety precautions include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using only in a well-ventilated area .
properties
IUPAC Name |
4-chloro-6-(4,4-difluoropiperidin-1-yl)-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClF2N3/c1-7-14-8(11)6-9(15-7)16-4-2-10(12,13)3-5-16/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDMIGCSQAUXGMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N2CCC(CC2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(4,4-difluoropiperidin-1-yl)-2-methylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(1-(Benzo[d]oxazol-2-yl)cyclopropyl)methanamine](/img/structure/B1490032.png)




![[1-(Oxolane-2-carbonyl)piperidin-4-yl]methanamine](/img/structure/B1490039.png)
![1-[4-(Aminomethyl)piperidin-1-yl]-2-ethylhexan-1-one](/img/structure/B1490040.png)
![[1-(Oxolane-2-carbonyl)piperidin-3-yl]methanamine](/img/structure/B1490041.png)
